(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL is a synthetic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL typically involves the stepwise addition of ethylene oxide units to a suitable starting material, followed by the introduction of a methyl group at the 15th position. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the hydroxyl groups, allowing for the nucleophilic attack on the ethylene oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as potassium hydroxide can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides or amines in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated ethers.
Scientific Research Applications
(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a surfactant or emulsifier in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Industry: Employed in the formulation of cosmetics and personal care products for its moisturizing properties.
Mechanism of Action
The mechanism of action of (15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include phospholipids and cholesterol within the membrane, and the pathways involved are related to membrane dynamics and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the terminal methyl group.
Crown ethers: Contain multiple ether linkages but have a cyclic structure.
Glycols: Such as ethylene glycol and propylene glycol, which have fewer ether linkages.
Uniqueness
(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL is unique due to its linear structure with multiple ether linkages and a terminal hydroxyl group. This combination provides it with distinct physicochemical properties, such as high solubility in water and organic solvents, making it versatile for various applications.
Properties
CAS No. |
261945-72-6 |
---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2S)-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C12H26O6/c1-12(11-13)18-10-9-17-8-7-16-6-5-15-4-3-14-2/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
MSWALOYVTIRXCN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CO)OCCOCCOCCOCCOC |
Canonical SMILES |
CC(CO)OCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.